molecular formula C11H21N B13808928 Mecamylamine base

Mecamylamine base

Cat. No.: B13808928
M. Wt: 167.29 g/mol
InChI Key: IMYZQPCYWPFTAG-VFXVZZSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mecamylamine is a secondary aliphatic amine and a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It was first introduced in the 1950s as an antihypertensive drug. The compound is known for its ability to cross the blood-brain barrier, making it effective in treating various central nervous system disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mecamylamine can be synthesized through several methods, one of which involves the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptane-2-amine with formaldehyde and hydrogen cyanide. This reaction forms the intermediate 2,3,3-trimethylbicyclo[2.2.1]heptane-2-carbonitrile, which is then reduced to mecamylamine using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of mecamylamine typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Mecamylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mecamylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard for studying nicotinic acetylcholine receptor antagonists.

    Biology: Employed in studies investigating the role of nicotinic receptors in various biological processes.

    Medicine: Used in research on hypertension, nicotine addiction, Tourette syndrome, and major depressive disorder. .

    Industry: Utilized in the development of new pharmaceuticals targeting nicotinic receptors.

Mechanism of Action

Mecamylamine acts by blocking nicotinic acetylcholine receptors, preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in reduced sympathetic tone, vasodilation, and decreased cardiac output, leading to its antihypertensive effects. The compound’s ability to cross the blood-brain barrier allows it to exert effects on the central nervous system, making it useful in treating various neurological disorders .

Comparison with Similar Compounds

Uniqueness of Mecamylamine: Mecamylamine’s ability to cross the blood-brain barrier and its non-selective antagonism of nicotinic receptors make it unique among ganglionic blockers. This property allows it to be used in a broader range of therapeutic applications, particularly in central nervous system disorders .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C11H21N/c1-10(2)8-5-6-9(7-8)11(10,3)12-4/h8-9,12H,5-7H2,1-4H3/t8-,9+,11?/m1/s1

InChI Key

IMYZQPCYWPFTAG-VFXVZZSQSA-N

Isomeric SMILES

CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C

Canonical SMILES

CC1(C2CCC(C2)C1(C)NC)C

Origin of Product

United States

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